Sildenafil-d3

Descripción general

Descripción

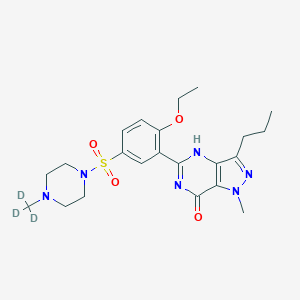

Sildenafil-d3 is a deuterium-labeled analog of sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor originally developed for erectile dysfunction and pulmonary arterial hypertension. The deuterium atoms replace three hydrogens in the methyl group of the piperazine ring (IUPAC name: 5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one) . This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to improve the accuracy of sildenafil quantification in biological and environmental samples .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Sildenafilo-d3 normalmente implica la incorporación de átomos de deuterio en la estructura molecular del Sildenafilo. Esto se puede lograr a través de diversas rutas sintéticas, que incluyen:

Reacciones de Intercambio de Deuterio: Este método implica el reemplazo de átomos de hidrógeno por deuterio en presencia de una fuente de deuterio como óxido de deuterio (D2O) o disolventes deuterados.

Reactivos Deuterados: El uso de reactivos deuterados en el proceso de síntesis puede introducir átomos de deuterio en posiciones específicas de la molécula.

Métodos de Producción Industrial

La producción industrial de Sildenafilo-d3 sigue principios similares pero a mayor escala. El proceso implica:

Selección de Precursores Deuterados: El uso de precursores deuterados disponibles comercialmente para optimizar la síntesis.

Optimización de las Condiciones de Reacción: Garantizar un alto rendimiento y pureza mediante la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente.

Purificación: Empleo de técnicas como la cromatografía para purificar el producto final y lograr la pureza isotópica deseada.

Análisis De Reacciones Químicas

Tipos de Reacciones

Sildenafilo-d3 experimenta diversas reacciones químicas similares a su contraparte no deuterada, que incluyen:

Oxidación: Sildenafilo-d3 se puede oxidar para formar los N-óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir los grupos nitro en aminas.

Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en posiciones específicas de la molécula.

Reactivos y Condiciones Comunes

Agentes Oxidantes: Peróxido de hidrógeno (H2O2), ácido m-cloroperbenzoico (m-CPBA).

Agentes Reductores: Borohidruro de sodio (NaBH4), hidruro de litio y aluminio (LiAlH4).

Nucleófilos: Halógenos, aminas y tioles.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen N-óxidos, aminas y derivados sustituidos de Sildenafilo-d3.

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Overview : Sildenafil-d3 serves as an internal standard in pharmacokinetic studies to quantify sildenafil levels. The incorporation of deuterium enhances detection accuracy during mass spectrometric analysis.

Key Findings :

- Metabolism Tracking : Research utilizing this compound has shown that it can help elucidate the metabolic pathways of sildenafil, particularly its interactions with cytochrome P450 enzymes (CYP3A4 and CYP2C9) which are crucial for drug metabolism.

- Differentiation from Non-Deuterated Forms : Its isotopic profile enables researchers to differentiate between deuterated and non-deuterated forms, providing clearer insights into pharmacokinetics.

Treatment of Erectile Dysfunction (ED)

Application Summary : this compound is used in clinical studies to assess its efficacy in treating erectile dysfunction, often in combination with other compounds like Vitamin D3.

Case Study : A study compared the effects of sildenafil alone versus sildenafil combined with Vitamin D3 on erectile function. Results indicated that the combination significantly improved International Index of Erectile Function (IIEF-5) scores compared to sildenafil alone .

| Treatment Group | Effective Rate (%) | IIEF-5 Score Improvement |

|---|---|---|

| Sildenafil + Vitamin D3 | 87.50 | Significant improvement |

| Sildenafil alone | 68.83 | Moderate improvement |

Pulmonary Arterial Hypertension (PAH)

Overview : this compound has been explored for its potential in treating pulmonary arterial hypertension by inhibiting phosphodiesterase type 5 (PDE5), leading to vasodilation.

Mechanism :

- Vasodilation : By inhibiting PDE5, this compound promotes relaxation of blood vessels in the lungs, improving blood flow and reducing heart workload.

Neurological Applications

Research Insights : Studies indicate that this compound may play a role in neuroprotection and antinociception, potentially aiding conditions involving pain modulation and neuronal protection.

- cGMP Pathway Activation : The compound influences physiological processes through the activation of cGMP-dependent pathways, which are vital for various cellular functions.

Off-Label Uses

This compound is also used off-label for treating sexual dysfunction induced by selective serotonin reuptake inhibitors (SSRIs). It has been shown to alleviate sexual side effects associated with SSRIs, offering a therapeutic option for affected patients.

Mecanismo De Acción

Sildenafilo-d3, al igual que Sildenafilo, ejerce sus efectos inhibiendo la fosfodiesterasa tipo 5 (PDE5). Esta inhibición conduce a un aumento en los niveles de monofosfato cíclico de guanosina (cGMP), lo que da como resultado la relajación de las células musculares lisas y la vasodilatación. Los principales objetivos moleculares y vías involucradas incluyen:

Enzima PDE5: La inhibición de la PDE5 evita la degradación del cGMP.

Vía del cGMP: Los niveles elevados de cGMP conducen a la activación de la proteína quinasa G (PKG), que promueve la relajación del músculo liso.

Comparación Con Compuestos Similares

Key Properties :

- CAS Number : 1126745-90-1

- Molecular Formula : C₂₂H₂₇D₃N₆O₄S

- Molecular Weight : 477.60 g/mol

- Purity : >95% (HPLC)

- Storage : -20°C .

Structural Analogs

Sildenafil-d3 is compared to non-deuterated sildenafil and other PDE5 inhibitors (e.g., tadalafil, vardenafil) as well as structurally related adulterants (e.g., sulfoaildenafil, homosildenafil).

Analytical Performance

- Sensitivity : this compound exhibits nearly identical chromatographic retention times to sildenafil but distinct mass spectral signatures (e.g., m/z 477 vs. 474 for sildenafil), minimizing matrix interference .

- Recovery Rates : In environmental studies, this compound achieved a surrogate recovery rate of 91.6% ± 5.2% in water samples, ensuring reliable quantification of sildenafil in complex matrices .

- Differentiation from Adulterants : Techniques like NMR and MS distinguish this compound from analogs like sulfoaildenafil, which show unique fragmentation patterns (e.g., m/z 283 for sulfoaildenafil vs. m/z 311 for sildenafil) .

Pharmacokinetic and Clinical Comparisons

- Half-Life : Sildenafil (3–5 hrs) vs. tadalafil (17.5 hrs) .

- Drug Interactions : Sildenafil interacts with 339 drugs (33 major), while tadalafil interacts with 287 drugs (28 major) due to cytochrome P450 metabolism differences .

- Environmental Persistence : Sildenafil and its analogs are detected in wastewater (0.04–1.2 ng/mL) due to incomplete metabolism, with this compound serving as a tracer in such studies .

Regulatory and Quality Control

This compound is critical in detecting adulterants in dietary supplements. For example, 20% of tested supplements contained undeclared PDE5 inhibitors, necessitating precise analytical standards like this compound for compliance testing .

Actividad Biológica

Sildenafil-d3, a deuterated analog of sildenafil, is primarily recognized for its role as a phosphodiesterase type 5 (PDE5) inhibitor. This compound has garnered attention not only for its therapeutic applications in erectile dysfunction and pulmonary arterial hypertension but also for its broader biological activities, including neuroprotection and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the chemical formula and a molecular weight of approximately 445.6 g/mol. The incorporation of deuterium enhances the stability and allows for precise quantification in analytical studies, making it a valuable tool in pharmacokinetic research.

This compound functions primarily by inhibiting PDE5, which leads to increased levels of cyclic guanosine monophosphate (cGMP). This elevation promotes vasodilation and enhances blood flow to various tissues, including the penis, thereby facilitating erectile function. The mechanism also extends to other physiological processes:

- Neuroprotection : this compound has been implicated in neuroprotective effects through cGMP-mediated pathways.

- Antinociception : It may alleviate pain by modulating pain pathways via cGMP signaling.

1. Treatment of Erectile Dysfunction

This compound exhibits similar efficacy to sildenafil in treating erectile dysfunction (ED). By enhancing blood flow during sexual stimulation, it provides a pharmacological solution for men experiencing ED, particularly those with underlying conditions affecting vascular health.

2. Pulmonary Arterial Hypertension

The compound is also prescribed for pulmonary arterial hypertension (PAH). Studies have shown that this compound effectively reduces pulmonary arterial pressure and improves exercise capacity in patients with PAH, making it a crucial therapeutic agent in this field .

Research Findings and Case Studies

Recent meta-analyses have highlighted the effectiveness of this compound in various clinical settings:

- Pulmonary and Cardiovascular Diseases : A comprehensive review reported significant reductions in arterial pressure among patients treated with sildenafil, alongside improvements in exercise performance metrics such as the six-minute walk distance .

- Pregnancy Complications : In pregnant women with fetal growth restrictions, sildenafil has been shown to improve neonatal outcomes by increasing birth weights and optimizing uteroplacental blood flow .

Table 1: Summary of Clinical Findings

Pharmacokinetics and Drug Interactions

This compound serves as an internal standard in pharmacokinetic studies due to its unique isotopic signature. It allows researchers to trace the metabolism and distribution of sildenafil more accurately. Notably, studies have indicated that this compound interacts with cytochrome P450 enzymes (CYP3A4 and CYP2C9), which are crucial for drug metabolism. Understanding these interactions is essential for predicting potential drug-drug interactions that could impact therapeutic efficacy.

Comparative Analysis with Other PDE5 Inhibitors

This compound can be compared with other PDE5 inhibitors such as tadalafil, vardenafil, and avanafil. The following table summarizes their characteristics:

Table 2: Comparison of PDE5 Inhibitors

| Compound | Primary Use | Unique Feature |

|---|---|---|

| Sildenafil | Erectile dysfunction | Established safety profile |

| Tadalafil | Erectile dysfunction | Longer half-life |

| Vardenafil | Erectile dysfunction | More potent than sildenafil |

| Avanafil | Erectile dysfunction | Faster onset of action |

| This compound | Research applications | Isotopic labeling for analytical precision |

Q & A

Basic Research Questions

Q. What methodologies are recommended for using Sildenafil-d3 as an internal standard in pharmacokinetic studies?

this compound is commonly employed as a deuterated internal standard in mass spectrometry due to its structural similarity to Sildenafil. Key steps include:

- Sample Preparation : Spike biological matrices (e.g., plasma, urine) with this compound at a fixed concentration to correct for matrix effects .

- Detection : Use LC-MS/MS with multiple reaction monitoring (MRM) to differentiate this compound (m/z 483.3 → 313.2) from endogenous Sildenafil (m/z 475.3 → 100.1) .

- Validation : Conduct linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) tests per FDA bioanalytical guidelines .

Q. How should researchers select appropriate detection techniques for this compound in complex matrices?

- HPLC-UV : Suitable for high-concentration samples but lacks sensitivity for trace analysis (LOD: ~50 ng/mL) .

- LC-MS/MS : Preferred for low-abundance quantification (LOD: ~0.1 ng/mL) due to isotopic resolution and reduced background interference .

- Cross-Validation : Compare results across platforms to identify method-specific biases (e.g., ion suppression in MS) .

Q. What statistical approaches are critical for validating this compound assay reproducibility?

- Bland-Altman Plots : Assess agreement between duplicate measurements .

- ANOVA : Evaluate inter-day and intra-day variability across batches .

- Power Analysis : Ensure sample sizes (e.g., n ≥ 6) meet sensitivity thresholds for detecting pharmacokinetic differences .

Advanced Research Questions

Q. How can researchers optimize deuterium substitution in this compound to minimize isotopic interference?

- Synthetic Design : Prioritize deuteration at metabolically stable sites (e.g., methyl groups) to avoid isotopic exchange in vivo .

- Stability Testing : Incubate this compound in simulated biological fluids (pH 1.2–7.4) and monitor deuterium retention via NMR or high-resolution MS .

- Cross-Reactivity Screening : Validate antibody-based assays (e.g., ELISA) to ensure deuterated analogs do not compromise specificity .

Q. What strategies resolve discrepancies in this compound quantification across mass spectrometry platforms?

- Calibration Harmonization : Use a shared reference standard (e.g., NIST-traceable this compound) to align instrument responses .

- Matrix-Matched Standards : Prepare calibration curves in the same biological matrix as study samples to correct for ion suppression/enhancement .

- Data Normalization : Apply internal standard-adjusted peak area ratios to mitigate inter-instrument variability .

Q. How should researchers design crossover studies to assess this compound’s role in metabolic pathway analysis?

- Dosing Protocol : Administer Sildenafil and this compound simultaneously to parallel cohorts, ensuring identical pharmacokinetic sampling intervals .

- Metabolite Profiling : Use high-resolution MS to track deuterium-labeled vs. unlabeled metabolites (e.g., desmethyl-Sildenafil) .

- Ethical Considerations : Include exclusion criteria for hepatic/renal impairment to minimize confounding metabolic variability .

Q. Data Contradiction and Interpretation

Q. How to address conflicting results in this compound stability studies under varying pH conditions?

- Root-Cause Analysis : Replicate experiments with controlled temperature (±0.5°C) and validated pH meters to rule out procedural errors .

- Multivariate Regression : Identify pH-dependent degradation pathways (e.g., hydrolysis at pH >8) using Arrhenius modeling .

- Peer Review : Engage analytical chemists and pharmacologists to reconcile discrepancies between in vitro and in vivo stability data .

Q. What methodologies validate this compound’s absence of pharmacokinetic interaction with co-administered drugs?

- Inhibition/Induction Assays : Use human hepatocytes or CYP450 isoforms (e.g., CYP3A4) to assess metabolic interference .

- Population PK Modeling : Simulate this compound clearance rates in virtual cohorts with polypharmacy profiles .

- Blinding Protocols : Ensure analysts are blinded to treatment groups during data processing to avoid bias .

Q. Tables: Key Methodological Comparisons

| Parameter | HPLC-UV | LC-MS/MS |

|---|---|---|

| LOD (ng/mL) | 50 | 0.1 |

| Matrix Tolerance | Low (plasma) | High (serum, urine) |

| Isotopic Resolution | No | Yes |

| Cost per Sample (USD) | 15 | 45 |

| Adapted from . |

Propiedades

IUPAC Name |

5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRNXUUZRGQAQC-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649151 | |

| Record name | 5-{2-Ethoxy-5-[4-(~2~H_3_)methylpiperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126745-90-1 | |

| Record name | 5-{2-Ethoxy-5-[4-(~2~H_3_)methylpiperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.